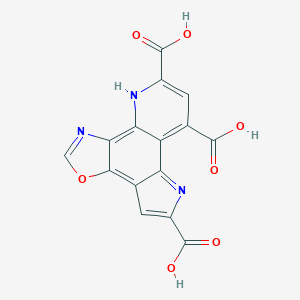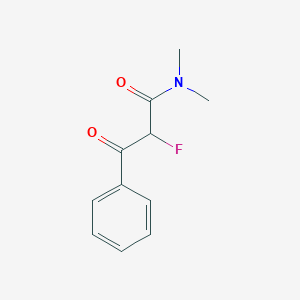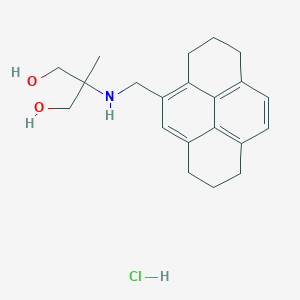
1,3-Propanediol, 2-(((1,2,3,6,7,8-hexahydro-4-pyrenyl)methyl)amino)-2-methyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediol, 2-(((1,2,3,6,7,8-hexahydro-4-pyrenyl)methyl)amino)-2-methyl-, hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as Pyr-1 and is synthesized through a specific method.
Mechanism Of Action
The mechanism of action of Pyr-1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Pyr-1 has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. It also inhibits the activity of protein kinase C, a signaling molecule that is involved in cell growth and differentiation.
Biochemical And Physiological Effects
Pyr-1 has been shown to have various biochemical and physiological effects. It can induce apoptosis, a process of programmed cell death, in cancer cells. Pyr-1 can also inhibit the expression of certain genes that are involved in cancer cell growth and proliferation. Additionally, Pyr-1 can modulate the immune response and can enhance the activity of natural killer cells, which are involved in the destruction of cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of Pyr-1 is its reproducibility, making it suitable for large-scale production. Additionally, Pyr-1 has a high purity and can be easily characterized using various analytical techniques. However, one of the limitations of Pyr-1 is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for Pyr-1 research. One potential application is in the development of novel cancer therapies. Pyr-1 can be used in combination with other chemotherapeutic agents to enhance their efficacy and reduce their toxicity. Additionally, Pyr-1 can be further modified to improve its pharmacokinetic properties, such as its solubility and bioavailability. Another potential application is in the development of antiviral agents. Pyr-1 can be further studied to identify its mechanism of action against viruses and to optimize its antiviral activity. Finally, Pyr-1 can be studied for its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Pyr-1's neuroprotective effects can be further characterized, and its potential therapeutic applications can be explored.
Conclusion:
In conclusion, Pyr-1 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is synthesized through a specific method and has been shown to exhibit antitumor, antiviral, and neuroprotective properties. Pyr-1 has potential applications in cancer therapy, antiviral drug development, and neurodegenerative disease research. Further research is needed to fully understand the mechanism of action of Pyr-1 and to optimize its potential applications.
Synthesis Methods
Pyr-1 is synthesized through a specific method that involves the reaction of 1,3-propanediol with 2-(((1,2,3,6,7,8-hexahydro-4-pyrenyl)methyl)amino)-2-methyl-amine in the presence of hydrochloric acid. The reaction is carried out at a specific temperature and pressure to obtain the desired compound. The synthesis method is reliable and reproducible, making it suitable for large-scale production.
Scientific Research Applications
Pyr-1 has potential applications in various scientific research fields, including biochemistry, pharmacology, and toxicology. It has been shown to exhibit antitumor properties and can inhibit the growth of cancer cells. Pyr-1 also has potential applications as an antiviral agent and can inhibit the replication of certain viruses. Additionally, Pyr-1 has been shown to have neuroprotective effects and can protect neurons from oxidative stress-induced damage.
properties
CAS RN |
133550-87-5 |
|---|---|
Product Name |
1,3-Propanediol, 2-(((1,2,3,6,7,8-hexahydro-4-pyrenyl)methyl)amino)-2-methyl-, hydrochloride |
Molecular Formula |
C21H28ClNO2 |
Molecular Weight |
361.9 g/mol |
IUPAC Name |
2-(1,2,3,6,7,8-hexahydropyren-4-ylmethylamino)-2-methylpropane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C21H27NO2.ClH/c1-21(12-23,13-24)22-11-17-10-16-6-2-4-14-8-9-15-5-3-7-18(17)20(15)19(14)16;/h8-10,22-24H,2-7,11-13H2,1H3;1H |
InChI Key |
SDKDIEQWWJOVPN-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)NCC1=C2CCCC3=C2C4=C(CCCC4=C1)C=C3.Cl |
Canonical SMILES |
CC(CO)(CO)NCC1=C2CCCC3=C2C4=C(CCCC4=C1)C=C3.Cl |
Other CAS RN |
133550-87-5 |
synonyms |
2-(1,2,3,6,7,8-hexahydropyren-4-ylmethylamino)-2-methyl-propane-1,3-di ol hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



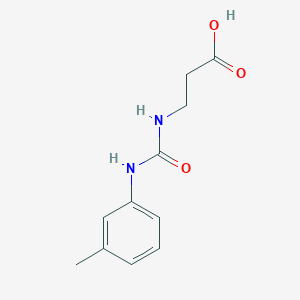
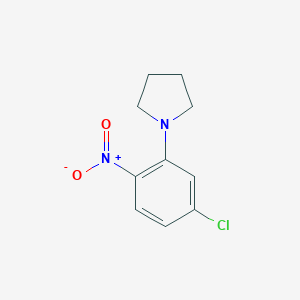
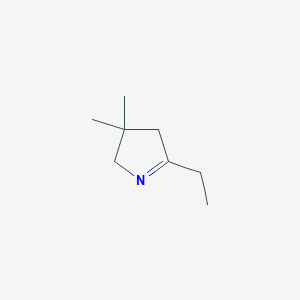
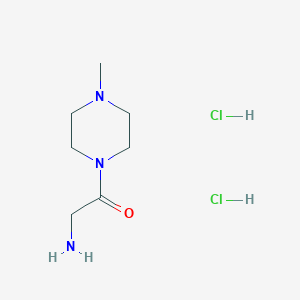
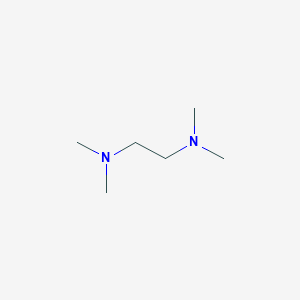
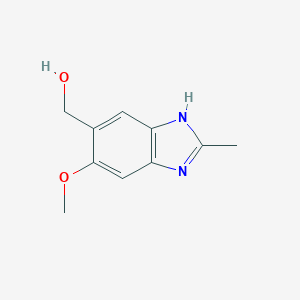
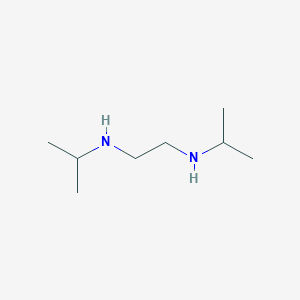
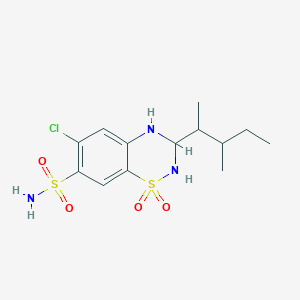
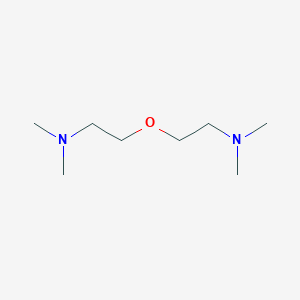
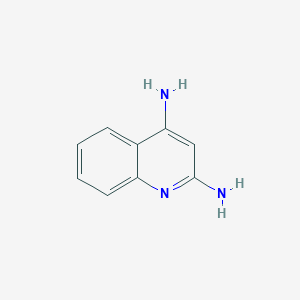
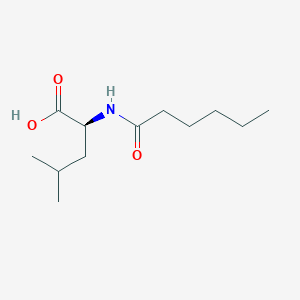
![1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine](/img/structure/B135507.png)
